molecular formula C20H27N3O2 B2728647 N-cyclopentyl-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide CAS No. 1574595-90-6

N-cyclopentyl-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide

Cat. No.: B2728647
CAS No.: 1574595-90-6
M. Wt: 341.455
InChI Key: UCWUQJIEWCYXIN-UHFFFAOYSA-N
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Description

N-cyclopentyl-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide is a useful research compound. Its molecular formula is C20H27N3O2 and its molecular weight is 341.455. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Crystallography

The structural properties of compounds related to N-cyclopentyl-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide have been elucidated through X-ray diffraction analysis. Such studies offer insights into the molecular geometry, conformation, and intermolecular interactions, which are crucial for understanding the physicochemical behavior and reactivity of these compounds (Rajnikant, V. Gupta, & Attar Singh, 2000).

Pharmacological Applications

Compounds within the pyrido[2,1-b]quinazoline family have demonstrated significant pharmacological potential. For example, derivatives have been investigated for their ability to inhibit platelet activating factor (PAF), a critical mediator in inflammatory responses. These studies reveal the potential of such compounds in treating diseases characterized by excessive platelet activation and related pathologies (J. Tilley et al., 1988). Similarly, N-(heterocyclic alkyl)pyrido[2,1-b]quinazoline-8-carboxamides have been evaluated for their antiallergy efficacy, demonstrating the broad therapeutic applications of these molecules (J. Tilley et al., 1987).

Antitumor and Cytotoxic Activities

The antitumor and cytotoxic activities of benzo[b][1,6]naphthyridine carboxamide derivatives, closely related to the chemical structure , have been extensively studied. These investigations have highlighted potent growth-inhibitory properties against various cancer cell lines, underlining the potential of pyrido[2,1-b]quinazoline derivatives in cancer therapy (L. Deady et al., 2003).

Analgesic Activity

The synthesis and subsequent evaluation of analgesic activity of compounds bearing the quinazoline moiety have been reported. These studies contribute to the understanding of the molecular framework required for analgesic efficacy, suggesting potential applications in pain management (H. Saad, Nermen A. Osman, & A. Moustafa, 2011).

Properties

IUPAC Name

N-cyclopentyl-5-ethyl-11-oxo-6,7,8,9-tetrahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2/c1-2-22-17-13-14(19(24)21-15-7-3-4-8-15)10-11-16(17)20(25)23-12-6-5-9-18(22)23/h10-11,13,15,18H,2-9,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCWUQJIEWCYXIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2CCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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